Cas no 70146-21-3 (Bis(2,4-di-tert-butylphenyl)phenyl phosphonite)
70146-21-3 structure
Product Name:Bis(2,4-di-tert-butylphenyl)phenyl phosphonite
Numéro CAS:70146-21-3
Le MF:C34H47O2P
Mégawatts:518.709551095963
CID:59057
Update Time:2024-01-24
Bis(2,4-di-tert-butylphenyl)phenyl phosphonite Propriétés chimiques et physiques
Nom et identifiant
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- Bis(2,4-di-tert-butylphenyl)phenyl phosphonite
- [2,3-bis(2,4-ditert-butylphenyl)phenoxy]phosphinite
- AG-G-73843
- CTK5D1919
- Phosphonous acid,phenyl-, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester
- Phosphonousacid, P-phenyl-, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI)
- Bis(2,4-di-tert-butylphenyl)phenylphosphonite
- Phosphonous acid, phenyl-, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester
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- Piscine à noyau: 1S/C34H47O2P/c1-31(2,3)24-18-20-29(27(22-24)33(7,8)9)35-37(26-16-14-13-15-17-26)36-30-21-19-25(32(4,5)6)23-28(30)34(10,11)12/h13-23H,1-12H3
- La clé Inchi: ZDKFNMNAUOASMK-UHFFFAOYSA-N
- Sourire: C1(P(OC2=CC=C(C(C)(C)C)C=C2C(C)(C)C)OC2=CC=C(C(C)(C)C)C=C2C(C)(C)C)=CC=CC=C1
Propriétés calculées
- Qualité précise: 518.33100
Propriétés expérimentales
- Point d'ébullition: 533.7±50.0 °C(Predicted)
- Le PSA: 32.05000
- Le LogP: 9.97180
Bis(2,4-di-tert-butylphenyl)phenyl phosphonite Littérature connexe
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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